molecular formula C13H15N3O4 B11800951 ethyl 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate

ethyl 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B11800951
M. Wt: 277.28 g/mol
InChI Key: SZMDTSWJLATQJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate (hereafter referred to as 3b) is a triazole derivative featuring a 3,4-dimethoxyphenyl substituent at position 3 and an ethyl carboxylate group at position 5 of the triazole ring. This compound is synthesized via cyclization of hydrazide intermediates, as demonstrated in studies targeting bioactive molecules, including antitubercular agents . Its molecular formula is C₁₃H₁₅N₃O₄, with a molecular weight of 277.28 g/mol and an LC-MS [M+H]+ peak at m/z 278 . Despite its structural simplicity, 3b has shown relevance in medicinal chemistry due to the pharmacophoric 3,4-dimethoxyphenyl moiety, which is associated with anti-inflammatory and enzyme-inhibitory activities .

Properties

Molecular Formula

C13H15N3O4

Molecular Weight

277.28 g/mol

IUPAC Name

ethyl 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C13H15N3O4/c1-4-20-13(17)12-14-11(15-16-12)8-5-6-9(18-2)10(7-8)19-3/h5-7H,4H2,1-3H3,(H,14,15,16)

InChI Key

SZMDTSWJLATQJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Preparation Methods

Key Parameters:

  • Solvent: Ethanol or dichloromethane.

  • Temperature: Reflux (78–90°C).

  • Catalyst: 10 mol% acetic acid or Amberlyst-15.

  • Yield: 60–75% after recrystallization.

This method allows modular substitution by varying aldehydes or dicarbonyl components. For instance, replacing 3,4-dimethoxybenzaldehyde with other aryl aldehydes generates analogs with different substituents.

Multi-Step Synthesis from Intermediate Precursors

A multi-step approach involves synthesizing intermediates such as 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylic acid hydrazide , followed by esterification with ethyl chloroacetate.

Step 1: Formation of Hydrazide Intermediate

Hydrazinolysis of methyl 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate with hydrazine hydrate in ethanol yields the hydrazide derivative.

Step 2: Esterification

The hydrazide reacts with ethyl chloroacetate in anhydrous DMF under basic conditions (K₂CO₃) to form the ethyl ester.

Reaction Conditions:

  • Molar Ratio: 1:1.2 (hydrazide:ethyl chloroacetate).

  • Temperature: 80°C for 6–8 hours.

  • Yield: 68–72%.

One-Pot Three-Component Synthesis

Recent advancements employ one-pot protocols to streamline synthesis. A three-component reaction of 5-amino-1H-1,2,4-triazole , 3,4-dimethoxybenzaldehyde , and ethyl acetoacetate in ethanol catalyzed by p-toluenesulfonic acid (PTSA) achieves high efficiency.

Optimization Data:

ParameterOptimal ValueImpact on Yield
Catalyst Loading10 mol% PTSAMaximizes to 78%
Reaction Time24 hoursComplete conversion
Solvent PolarityEthanolEnhances solubility

This method reduces purification steps and improves atom economy.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, cyclocondensation of 3,4-dimethoxybenzoyl hydrazide and ethyl 2-cyanoacetate under microwave conditions (150°C, 20 min) yields the triazole core. Subsequent esterification completes the synthesis.

Advantages:

  • Time Reduction: 80% shorter than conventional methods.

  • Yield Improvement: 75–82%.

Comparative Analysis of Methods

MethodYield (%)TimeScalabilityKey Advantage
Cyclocondensation60–7524–48 hHighModular substituent variation
Multi-Step Synthesis68–7212–18 hModerateHigh purity intermediates
One-Pot Three-Component7824 hHighReduced purification steps
Click Chemistry~656–8 hModerateOrthogonal functionalization
Microwave-Assisted75–8220–30 minHighRapid synthesis

Critical Reaction Parameters

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates but may complicate purification. Ethanol balances reactivity and ease of isolation.

Temperature Control

Exceeding 90°C in cyclocondensation risks decomposition of the methoxyphenyl group. Precise temperature control is vital.

Catalytic Systems

  • Acid Catalysts: Accelerate cyclization but may protonate triazole nitrogens, reducing reactivity.

  • Base Catalysts: Promote enolate formation in dicarbonyl components but require anhydrous conditions.

Recent Advancements

Flow Chemistry

Continuous-flow reactors enable gram-scale production with >90% conversion by maintaining optimal temperature and residence time.

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze esterification steps under mild conditions, avoiding racemization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Biological Activities

Ethyl 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate exhibits several noteworthy biological activities:

1. Anticancer Activity
Research indicates that compounds featuring the triazole moiety can inhibit cancer cell proliferation. In particular, studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism of Action
Caco-216.63 ± 0.27Induction of apoptosis via ROS generation
MDA-MB-231Not specifiedPotential inhibition of growth signaling pathways

The compound's ability to induce apoptosis through reactive oxygen species generation has been documented in studies involving human colorectal cancer cells (Caco-2) .

2. Antifungal Activity
Triazole derivatives are widely recognized for their antifungal properties. This compound may exhibit activity against fungal pathogens by inhibiting ergosterol biosynthesis pathways, which are critical for fungal cell membrane integrity.

Microorganism Minimum Inhibitory Concentration (MIC)
Candida albicans16 µg/mL
Aspergillus niger32 µg/mL

These findings suggest that the compound could be a promising candidate for developing new antifungal agents .

Case Studies

Case Study 1: Antitumor Efficacy
A study involving xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor volume compared to control groups after four weeks of treatment at a dosage of 10 mg/kg .

Case Study 2: Antifungal Testing
In vitro assays on various fungal strains indicated that this compound exhibited selective inhibition against pathogenic organisms while showing low cytotoxicity towards human cell lines. This selectivity makes it an attractive candidate for further development in antifungal therapy .

Mechanism of Action

The mechanism of action of ethyl 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This binding is often facilitated by hydrogen bonding and hydrophobic interactions. The compound may also interfere with cellular pathways, leading to its biological effects .

Comparison with Similar Compounds

Electronic and Steric Effects of Substituents

  • Methoxy vs. Trifluoromethyl Groups : The 3,4-dimethoxy groups in 3b are electron-donating, enhancing aromatic ring electron density, whereas the trifluoromethyl group in ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate is electron-withdrawing, increasing lipophilicity and metabolic stability .

Reactivity and Functional Group Transformations

  • Ester Hydrolysis : The ethyl carboxylate in 3b can be hydrolyzed to a carboxylic acid under basic conditions, as demonstrated in the conversion of ethyl 3-(2-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate (4d) to 3-(2-nitrophenyl)-1H-1,2,4-triazole-5-carboxylic acid (5) . This reactivity is exploitable for prodrug design.
  • Decarboxylation : The attempted synthesis of 255 resulted in decarboxylation, underscoring the instability of certain triazole carboxylates under harsh conditions .

Biological Activity

Ethyl 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives. Its unique structure, characterized by a triazole ring and a carboxylate functional group, has garnered interest for its potential biological activities. This article explores the biological activity of this compound, synthesizing available research findings and case studies.

  • Molecular Formula : C13H15N3O3
  • Molecular Weight : 247.25 g/mol
  • IUPAC Name : this compound
  • Structural Features : The compound features a phenyl group substituted with two methoxy groups at the 3 and 4 positions, enhancing its chemical properties and biological activities.

The mechanism of action of this compound primarily involves its interaction with various molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to its targets, leading to increased biological activity.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. This compound has shown promising results in inhibiting the growth of various cancer cell lines:

Cell Line IC50 Value (µM) Reference
HCT-116 (Colon)6.2
T47D (Breast)27.3
Jurkat (Leukemia)<10

The compound's effectiveness against these cell lines suggests that it may act through mechanisms such as apoptosis induction or cell cycle arrest.

Case Studies

In a notable study focused on the synthesis and biological evaluation of related triazole compounds, derivatives exhibited substantial antiproliferative effects against various cancer cell lines. The presence of electron-donating groups on the phenyl ring was found to enhance cytotoxicity significantly .

Another study reported that modifications to the triazole structure could lead to improved biological activity. For instance, introducing different substituents on the phenyl ring resulted in varied IC50 values across different cancer cell lines .

Q & A

Q. What are the established synthetic routes for ethyl 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The compound is synthesized via cyclocondensation of aroylacetate derivatives with carbethoxyformimidate or hydrazide intermediates. Key steps include:
  • Precursor preparation : Ethyl carbethoxyformimidate reacts with substituted hydrazides (e.g., 3,4-dimethoxyphenyl derivatives) under reflux conditions .
  • Optimization parameters :
  • Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reaction rates, while ethanol improves crystallinity .
  • Temperature : Reflux (~80–100°C) ensures complete cyclization without decomposition .
  • Time : 4–6 hours typically achieves >70% yield .
  • Yield improvement : Use factorial design to assess interactions between variables (e.g., solvent polarity and temperature) .

Table 1 : Representative Synthesis Conditions

PrecursorSolventTemp (°C)Time (h)Yield (%)Reference
3,4-Dimethoxyphenyl hydrazideDMSO80486
Aroylacetate derivativeEthanolReflux674

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks using δ values (e.g., aromatic protons at 7.28 ppm, methoxy groups at 3.72–3.82 ppm) .
  • X-ray crystallography : Resolve hydrogen bonding (e.g., N–H⋯O interactions) and dihedral angles between the triazole ring and substituents (e.g., 84.59° for phenyl rings) .
  • LC-MS : Confirm molecular weight (e.g., m/z 307 [M+H]+ for analogous triazoles) .

Q. How is purity assessed, and what analytical methods ensure quality control?

  • Methodological Answer :
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to resolve impurities .
  • Elemental analysis : Validate C, H, N content (e.g., ±0.3% deviation from theoretical values) .
  • Melting point consistency : Compare observed mp (e.g., 185–187°C for similar derivatives) with literature .

Advanced Research Questions

Q. How do electronic effects of the 3,4-dimethoxyphenyl group influence bioactivity and binding interactions?

  • Methodological Answer :
  • Electron-donating effects : Methoxy groups enhance π-π stacking with aromatic residues in enzyme active sites (e.g., cytochrome P450) .
  • Computational modeling : Perform DFT calculations (e.g., CAM-B3LYP/6-311+G(d)) to map electrostatic potential surfaces and predict binding affinity .
  • SAR studies : Compare bioactivity of derivatives with varying substituents (e.g., fluoro vs. methoxy) to identify pharmacophores .

Q. What computational approaches predict nonlinear optical (NLO) properties of this triazole derivative?

  • Methodological Answer :
  • PCM-DFT : Solvent effects (ε = dielectric constant) modulate hyperpolarizability (β) values. For analogous triazoles, β ranges from 50–150 × 10⁻³⁰ esu .
  • Dynamic NLO analysis : Use time-dependent DFT to simulate frequency-dependent responses for optoelectronic applications .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate antimicrobial potential?

  • Methodological Answer :
  • Synthetic diversification : Introduce halogens or alkyl groups at the 5-position of the triazole ring to modulate lipophilicity .
  • Bioassays : Test against Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) strains using MIC assays .
  • Molecular docking : Simulate interactions with fungal CYP51 or bacterial DNA gyrase to rationalize activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.